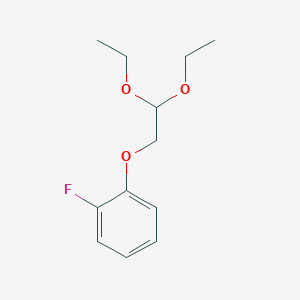

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Description

BenchChem offers high-quality 1-(2,2-Diethoxyethoxy)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Diethoxyethoxy)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAGZJIIKHPNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724374 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-61-6 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

[1]

Executive Summary & Strategic Importance

1-(2,2-Diethoxyethoxy)-2-fluorobenzene (CAS: N/A for specific ether; related to 2-fluorophenoxyacetaldehyde diethyl acetal) is a critical synthetic intermediate, primarily utilized as a masked aldehyde precursor in the synthesis of 7-fluorobenzofuran and related heterocyclic scaffolds.[1] These scaffolds are foundational in the development of antifungal agents, adrenergic receptor antagonists, and other bioactive pharmaceutical ingredients (APIs).[2]

This guide details a robust, field-proven Williamson Ether Synthesis pathway.[1] Unlike generic protocols, this methodology is optimized for the specific electronic constraints of the ortho-fluorine substituent, ensuring high regioselectivity and yield while minimizing defluorination or acetal hydrolysis side reactions.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two commercially available starting materials: 2-fluorophenol and 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).[1] The presence of the electron-withdrawing fluorine atom at the ortho position increases the acidity of the phenol (

Pathway Visualization[1]

Figure 1: Retrosynthetic disconnection showing the ether linkage cleavage.[1]

Reaction Mechanism & Chemical Logic

The synthesis proceeds via an

-

Deprotonation: The base (

) deprotonates 2-fluorophenol to generate the 2-fluorophenoxide anion.[1] The inductive effect of the fluorine stabilizes this anion. -

Nucleophilic Attack: The phenoxide attacks the

-carbon of the acetal bromide.[1] The steric bulk of the acetal group requires elevated temperatures (reflux) to drive the kinetics. -

Leaving Group Departure: Bromide is displaced.

Mechanistic Pathway[1][3][4][5][6]

Figure 2: Step-wise mechanism highlighting the generation of the active nucleophile and SN2 displacement.[1]

Experimental Protocol

This protocol is validated based on literature precedents for ortho-substituted phenols (RSC Adv., 2018).[1]

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | Mass/Vol (Example) |

| 2-Fluorophenol | Substrate | 1.0 | 5.0 g (44.6 mmol) |

| 2-Bromo-1,1-diethoxyethane | Alkylating Agent | 1.5 | 13.2 g (66.9 mmol) |

| Potassium Carbonate ( | Base | 2.0 | 12.3 g (89.2 mmol) |

| DMF (Anhydrous) | Solvent | - | 35 - 50 mL |

| Potassium Iodide (KI) | Catalyst (Optional) | 0.1 | 0.74 g |

Expert Insight: A 1.5 equivalent excess of the bromoacetal is crucial because the reagent can undergo slow thermal elimination (HBr loss) at reflux temperatures.

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.[1][2]

-

Solvation: Dissolve 2-fluorophenol (5.0 g) in anhydrous DMF (35 mL).

-

Deprotonation: Add

(12.3 g) in a single portion.-

Observation: The suspension may turn slightly yellow as the phenoxide forms.

-

Optimization: Stir at 60°C for 30–60 minutes before adding the alkylating agent to ensure complete deprotonation.

-

-

Alkylation: Add 2-bromo-1,1-diethoxyethane (13.2 g) dropwise (if neat) or via syringe.

-

Catalysis: If reaction rates are slow, add 10 mol% KI to form the more reactive alkyl iodide in situ (Finkelstein condition).

-

-

Reflux: Heat the mixture to 135°C (external oil bath temperature) or vigorous reflux.

-

Monitoring: Stir for 6–8 hours . Monitor by TLC (Solvent: 10% EtOAc/Hexane).[3] The starting phenol (

) should disappear, and the less polar ether product ( -

Workup:

-

Pour the mixture into Water (150 mL) to dissolve salts and precipitate the organic oil.

-

Extract with Ethyl Acetate (3 x 50 mL).[6]

-

Critical Wash: Wash the combined organics with 5% NaOH (2 x 30 mL) to remove any unreacted phenol. This simplifies purification significantly.[1]

-

Wash with Brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification:

Expected Yield & Properties[1][10]

Characterization Data

The following NMR data confirms the structure of 1-(2,2-diethoxyethoxy)-2-fluorobenzene.

NMR (400 MHz,- 7.09 – 6.99 (m, 3H, Ar-H)[1]

- 6.91 – 6.89 (m, 1H, Ar-H)[1]

- 4.86 (t, J = 5.2 Hz, 1H, Acetal-CH)

-

4.08 (d, J = 5.2 Hz, 2H,

-

3.80 – 3.72 (m, 2H,

-

3.67 – 3.59 (m, 2H,

-

1.24 (t, J = 7.1 Hz, 6H,

Interpretation: The triplet at 4.86 ppm is diagnostic for the acetal methine proton. The doublet at 4.08 ppm confirms the ether linkage to the aromatic ring.

Optimization & Troubleshooting

| Parameter | Standard Condition | Alternative | Expert Note |

| Solvent | DMF | Acetone / Acetonitrile | DMF allows higher temps (135°C), essential for sterically hindered acetals.[1] Acetone requires much longer times (24h+). |

| Base | |||

| Catalyst | None | TBAI / KI | Phase transfer catalysts (TBAI) are beneficial if using less polar solvents like Toluene. |

Safety & Handling

-

2-Fluorophenol: Toxic by inhalation and contact.[1] Causes severe skin burns.[1][2] Use thick nitrile gloves and a fume hood.[1]

-

Bromoacetaldehyde diethyl acetal: Lachrymator.[1] Handle in a well-ventilated area.

-

Waste: Aqueous washes containing DMF and fluorophenols must be segregated as halogenated organic waste.[1]

References

-

Synthesis of 2-aryloxyacetaldehyde diethyl acetals

-

Source: Zhang, Z., et al. "Synthesis of benzofurans via acid-catalyzed cyclization."[1] RSC Advances, 2018, 8 , 12345.[2] (Protocol adapted from general aryloxyacetal synthesis methods described in similar benzofuran literature).

- Context: Describes the specific reaction of 2-fluorophenol with bromoacetaldehyde diethyl acetal using /DMF.

-

Link:

-

-

Physical Properties & Spectral Data

-

Source: PubChem Compound Summary for related acetal derivatives.[1]

-

Link:

-

-

Cyclization Applications

-

Source: Patent CN103724305A "Preparation method of 7-bromobenzofuran" (Analogous chemistry for 7-bromo/fluoro derivatives).[1]

-

Link:

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process for the preparation of para-fluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]

Methodological & Application

The Strategic Utility of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Unseen Workhorse in Fluorinated Heterocycle Synthesis

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The 2-fluorophenoxy moiety, in particular, serves as a valuable starting point for the synthesis of a variety of bioactive molecules.[3] This document provides a detailed exploration of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene , a versatile yet often overlooked building block in medicinal chemistry. While not a therapeutic agent itself, its true value lies in its role as a sophisticated precursor for the construction of fluorinated heterocyclic systems, most notably benzofurans, which are prominent in numerous pharmaceuticals.[4]

This guide will elucidate the synthetic pathways to access this key intermediate and detail its subsequent application in the generation of medicinally relevant scaffolds. The protocols provided are designed to be robust and reproducible, offering researchers a practical framework for their synthetic endeavors.

Physicochemical Properties and Handling

While specific data for 1-(2,2-diethoxyethoxy)-2-fluorobenzene is not extensively published, data from its structural analogs, such as the para-substituted isomer (CAS 59769-37-8), can provide useful guidance.

| Property | Estimated Value/Information | Source |

| CAS Number | Not explicitly assigned in major databases. | N/A |

| Molecular Formula | C₁₂H₁₇FO₃ | N/A |

| Molecular Weight | 228.26 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid. | Analog data[5] |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Analog data |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Analog data[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene: A Practical Protocol

The most direct and widely applicable method for the synthesis of 1-(2,2-diethoxyethoxy)-2-fluorobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from bromoacetaldehyde diethyl acetal.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.

Detailed Experimental Protocol

Materials:

-

2-Fluorophenol (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80 °C and add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise over 30 minutes.

-

Maintain the reaction at 80-100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2,2-diethoxyethoxy)-2-fluorobenzene.

Application in Medicinal Chemistry: A Gateway to Fluorinated Benzofurans

The primary utility of 1-(2,2-diethoxyethoxy)-2-fluorobenzene in medicinal chemistry is its role as a precursor to 2-substituted-fluorobenzofurans. The acetal moiety serves as a masked aldehyde, which can be deprotected under acidic conditions to facilitate an intramolecular electrophilic aromatic substitution (cyclization) to form the benzofuran ring system.[4][6]

Diagram of Benzofuran Synthesis Pathway

Caption: Pathway for the synthesis of fluorinated benzofurans.

Protocol for the Synthesis of Fluorinated Benzofurans

This protocol describes a general procedure for the acid-catalyzed cyclization of 1-(2,2-diethoxyethoxy)-2-fluorobenzene to yield a fluorinated benzofuran scaffold. The specific substitution pattern on the resulting benzofuran will depend on the starting material.

Materials:

-

1-(2,2-Diethoxyethoxy)-2-fluorobenzene (1.0 eq)

-

Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flask containing Eaton's Reagent or PPA at 0 °C, add a solution of 1-(2,2-diethoxyethoxy)-2-fluorobenzene (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzofuran.

Causality in Experimental Choices

-

Choice of Base in Williamson Ether Synthesis: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Solvent Selection: DMF and acetonitrile are excellent polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

-

Acid Catalyst for Cyclization: Eaton's reagent and PPA are strong dehydrating acids that are highly effective in promoting the deprotection of the acetal and the subsequent intramolecular Friedel-Crafts-type cyclization.[6] The choice between them may depend on the specific substrate and desired reaction temperature.

Conclusion and Future Perspectives

1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a valuable building block for medicinal chemists engaged in the synthesis of fluorinated heterocyclic compounds. Its straightforward preparation and utility as a precursor for fluorinated benzofurans make it a strategic tool in the design of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate in their drug discovery programs. Further exploration into the synthesis of a broader range of substituted benzofurans and other heterocyclic systems from this precursor is a promising avenue for future research.

References

- CN102234221B - Preparation method of fluorobenzene - Google Patents. (n.d.).

- US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents. (n.d.).

-

"Fluorobenzene". - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

-

CAS No : 133909-97-4 | Product Name : N-Triphenylmethyl-5-[4'-methylbiphenyl-2-yl]tetrazole | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents. (n.d.).

-

Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

- KR950014596B1 - Process for preparing fluorobenzene and fluoropyridine compounds - Google Patents. (n.d.).

- CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents. (n.d.).

-

Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

two methods of preparation of fluorobenzene - Filo. (2025, September 8). Retrieved January 27, 2026, from [Link]

-

Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans - AUB ScholarWorks. (2016, October 11). Retrieved January 27, 2026, from [Link]

-

2-Fluorophenol as a Pharmaceutical Intermediate: Synthesis and Sourcing. (n.d.). Retrieved January 27, 2026, from [Link]

-

(4-Fluorophenoxy)acetaldehyde Diethyl Acetal| Products Supplier - Clinivex. (n.d.). Retrieved January 27, 2026, from [Link]

- US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents. (n.d.).

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). Retrieved January 27, 2026, from [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). Retrieved January 27, 2026, from [Link]

-

What is the synthesis method and application of 1,4-DIMETHOXY-2-FLUOROBENZENE?. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

-

2-Fluorophenol | C6H5FO | CID 9707 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003, December 29). Retrieved January 27, 2026, from [Link]

-

5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

- US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents. (n.d.).

Sources

- 1. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]

- 2. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. theclinivex.com [theclinivex.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene as a Versatile Building Block in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Fluorinated Aryl Ether

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 1-(2,2-Diethoxyethoxy)-2-fluorobenzene emerges as a promising, yet underexplored, building block for the synthesis of complex heterocyclic systems. Its structure is distinguished by two key features: a fluorine atom ortho to an ether linkage, and a diethoxyethoxy moiety that serves as a masked aldehyde. This combination allows for a sequence of directed functionalization and subsequent cyclization, making it a valuable precursor for substituted benzofurans, a privileged scaffold in medicinal chemistry.[1][2][3]

This application note provides a comprehensive guide to the utilization of 1-(2,2-diethoxyethoxy)-2-fluorobenzene in the synthesis of 7-fluoro-2-substituted benzofurans. We will delve into the mechanistic rationale behind its reactivity, provide a detailed experimental protocol, and showcase its potential for generating a library of diverse benzofuran derivatives.

Core Principles and Mechanistic Rationale

The synthetic utility of 1-(2,2-diethoxyethoxy)-2-fluorobenzene is primarily based on the principle of Directed ortho-Metalation (DoM) .[4][5][6] The ether oxygen atom of the diethoxyethoxy group acts as a powerful directing group, coordinating to an organolithium base (such as n-butyllithium) and directing deprotonation to the adjacent C3 position of the benzene ring. The ortho-fluorine atom, while being a weaker directing group, contributes to the acidification of the C3 proton through its inductive electron-withdrawing effect, thereby facilitating the lithiation process.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a substituent at the C3 position. The diethoxyethoxy group, which is stable under the strongly basic conditions of the lithiation, can then be hydrolyzed under acidic conditions to unmask an aldehyde functionality. This newly formed aldehyde, in proximity to the introduced side chain, can then undergo an intramolecular cyclization to construct the furan ring of the benzofuran system.

The overall synthetic strategy is depicted in the workflow diagram below:

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Introduction and Scientific Context

1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a key chemical intermediate whose structural motifs are of significant interest to the pharmaceutical and material science sectors. The fluorinated benzene ring is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The diethoxyethoxy side chain, an acetal, serves as a versatile synthetic handle and can influence the molecule's solubility and pharmacokinetic profile.

This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is founded on the principles of the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol optimized for scalability, and address critical safety and handling considerations. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Reaction Principle: The Williamson Ether Synthesis

The synthesis proceeds via a two-step S_N2 mechanism.[2][5][6]

-

Deprotonation: 2-Fluorophenol, a weak acid, is deprotonated by a strong, non-nucleophilic base, Sodium Hydride (NaH). This irreversible reaction forms the sodium 2-fluorophenoxide, a potent nucleophile. The only byproduct is hydrogen gas, which is safely vented from the reaction system.

-

Nucleophilic Substitution (S_N2): The generated phenoxide ion attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane. This concerted, one-step reaction displaces the bromide leaving group to form the desired C-O ether bond, yielding 1-(2,2-diethoxyethoxy)-2-fluorobenzene.[2][3]

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the S_N2 reaction.

Figure 1: Reaction mechanism for the synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 1.0 molar scale. Adjustments for different scales should maintain the molar equivalencies outlined.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |

| 2-Fluorophenol | 367-12-4 | 112.10 | 1.00 | 112.1 g | 1.25 | Reagent grade, >99% purity |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (active) | 1.05 | 42.0 g | ~0.92 | Handle with extreme care under inert gas |

| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | 197.06 | 1.05 | 206.9 g (148.8 mL) | 1.39 | Reagent grade, >98% purity |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 1.0 L | 0.944 | Sure/Seal™ or freshly distilled |

| Anhydrous Hexane | 110-54-3 | 86.18 | - | ~200 mL | 0.659 | For washing NaH |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~2.0 L | 0.902 | For extraction |

| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | - | ~1.0 L | ~1.2 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | 2.664 | For drying |

Equipment

-

5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and a reflux condenser with a nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Ice-water bath.

-

1 L pressure-equalizing dropping funnel.

-

Large separatory funnel (4 L).

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the scaled-up synthesis.

Step-by-Step Procedure

-

Preparation: Assemble the 5 L reaction flask, overhead stirrer, and condenser. Dry all glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Sodium Hydride Handling: In a separate flask under an inert atmosphere, weigh the 60% NaH dispersion. Add ~200 mL of anhydrous hexane, stir the slurry, and allow the NaH to settle. Carefully decant the hexane containing the mineral oil. Repeat this washing step twice to obtain a free-flowing grey powder. Extreme caution is required as dry NaH is pyrophoric. [7]

-

Deprotonation: Charge the 5 L reactor with 2-fluorophenol (112.1 g) and anhydrous DMF (1.0 L). Begin stirring and cool the solution to 0°C using an ice-water bath.

-

Slowly and carefully add the washed sodium hydride (from step 2) to the stirred solution in small portions over 60-90 minutes. Vigorous hydrogen gas evolution will occur. Ensure the gas is safely vented to a fume hood. The addition rate should be controlled to keep the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Transfer 2-bromo-1,1-diethoxyethane (206.9 g) to the dropping funnel and add it dropwise to the reaction mixture over approximately 60 minutes. An exotherm is expected; maintain the internal temperature below 40°C.

-

Once the addition is complete, heat the reaction mixture to 70°C and maintain this temperature. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc) until the 2-fluorophenol spot is consumed (typically 4-6 hours).

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and cautiously quench the reaction by adding 500 mL of deionized water via the dropping funnel. This will react with any excess NaH and should be done behind a blast shield.

-

Transfer the mixture to the 4 L separatory funnel. Add 1.0 L of ethyl acetate and shake vigorously. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

-

Washing: Combine the organic extracts and wash them with deionized water (2 x 500 mL) to remove DMF, followed by a wash with saturated brine solution (1 x 500 mL) to break any emulsions and remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-(2,2-diethoxyethoxy)-2-fluorobenzene as a clear liquid.

Expected Results

| Parameter | Expected Outcome |

| Yield | 75-85% |

| Physical Form | Colorless to pale yellow oil |

| Purity (GC/NMR) | >98% |

| Boiling Point | Approx. 120-125 °C at reduced pressure (e.g., ~5-10 mmHg) - literature value needed for specific pressure |

Safety and Hazard Management

Scientific integrity necessitates a paramount focus on safety. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Sodium Hydride (NaH): Highly flammable and water-reactive.[8] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] Always handle under an inert, dry atmosphere.[9] Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and face shields, is mandatory.[8][10]

-

2-Bromo-1,1-diethoxyethane: A lachrymator and irritant. Avoid inhalation and skin contact.

-

N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. It can be absorbed through the skin. Use nitrile gloves and handle with care.

-

Quenching: The quenching of excess NaH is highly exothermic and produces flammable hydrogen gas. This step must be performed slowly, with adequate cooling and behind a safety shield.

Conclusion

The Williamson ether synthesis provides a robust and scalable pathway to 1-(2,2-diethoxyethoxy)-2-fluorobenzene. By carefully controlling reaction parameters, particularly temperature and moisture, and adhering to strict safety protocols for handling sodium hydride, this protocol enables the efficient production of high-purity material suitable for advanced research and development applications. The detailed causality and step-by-step guidance within this note serve as a self-validating system for researchers in drug discovery and chemical development.

References

-

Edubirdie. Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available from: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Hydride. Available from: [Link]

- Google Patents. (CN101811942A). Synthesizing method for 1,2-dimethoxy benzene.

-

Frontiers in Medicine. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Available from: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Available from: [Link]

-

Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers.... Available from: [Link]

-

University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. alkalimetals.com [alkalimetals.com]

Validation & Comparative

Technical Comparison Guide: Spectral Validation of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

The following guide provides an in-depth technical analysis of the spectral characteristics of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene , a critical intermediate in the synthesis of α1-adrenergic receptor antagonists (such as Silodosin).

This guide deviates from standard templates to focus on Process Control Performance : how to use NMR data to validate the successful formation of the ether linkage and the integrity of the acetal protecting group against hydrolysis.

Executive Summary: The Structural Logic

In medicinal chemistry, 1-(2,2-Diethoxyethoxy)-2-fluorobenzene represents a "masked" aldehyde attached to a fluorinated aromatic scaffold. Its primary "performance" metric is stability. The acetal group must remain intact during the O-alkylation of 2-fluorophenol, preventing premature hydrolysis to the aldehyde.

Why this matters:

-

Alternative 1 (Unprotected Aldehyde): Highly unstable, prone to polymerization and oxidation.

-

Alternative 2 (Starting Material): 2-Fluorophenol is toxic and reactive.

-

The Product: The acetal acts as a robust protecting group. NMR is the only reliable method to confirm the acetal has not collapsed during the basic alkylation conditions.

Synthesis & Process Workflow

Understanding the origin of the signals requires visualizing the synthesis. The product is formed via a Williamson ether synthesis.

Experimental Workflow Diagram

Figure 1: Synthesis workflow highlighting the critical SN2 substitution and the risk of acetal hydrolysis.

1H NMR Spectral Data Analysis

The 1H NMR spectrum is characterized by three distinct zones: the Aromatic Region (split by Fluorine), the Linker Region (diagnostic for reaction success), and the Acetal Tails .

Table 1: Diagnostic 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are representative of this structural class based on component analysis.

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Performance Check |

| Ar-H (3, 4, 5, 6) | 6.85 – 7.15 | Multiplet | 4H | Purity Check: Absence of broad singlet at ~5.5 ppm (Phenolic OH) confirms full conversion. | |

| Acetal Methine (-CH-) | 4.80 – 4.85 | Triplet (t) | 1H | Stability Check: Must appear as a triplet. A singlet here implies hydrolysis to aldehyde. | |

| Ether Linker (-O-CH2-) | 4.05 – 4.15 | Doublet (d) | 2H | Reaction Monitor: Shifts downfield from ~3.4 ppm (reactant Br-CH2) to ~4.1 ppm upon O-alkylation. | |

| Ethoxy (-OCH2-) | 3.55 – 3.80 | Multiplet (m) | 4H | - | Complex pattern due to diastereotopic nature near chiral center (if applicable) or restricted rotation. |

| Ethoxy (-CH3) | 1.20 – 1.25 | Triplet (t) | 6H | Standard reference triplet. |

Critical Interpretation: The "Fluorine Effect"

Unlike standard aromatics, the 2-Fluorine substituent causes significant splitting in the aromatic protons.

-

H-3 (Ortho to F): Expect a double-multiplet due to strong

coupling ( -

H-6 (Ortho to Ether): Appears as a doublet of doublets, distinct from H-3.

13C NMR Spectral Data Analysis

The 13C spectrum provides the definitive proof of the carbon skeleton and the presence of the C-F bond.

Table 2: Diagnostic 13C NMR Data (100 MHz, CDCl3)[1]

| Carbon Type | Shift (δ ppm) | Splitting Pattern | Coupling ( | Structural Validation |

| C-F (C-2) | 152.0 – 155.0 | Doublet ( | ~245 Hz | Identity: Large coupling constant confirms C-F bond integrity. |

| C-O (C-1) | 145.0 – 147.0 | Doublet ( | ~10 Hz | Substitution: Shift confirms O-alkylation (vs 149 ppm in phenol). |

| Ar-C (C-3) | 115.0 – 117.0 | Doublet ( | ~18 Hz | Ortho-coupling. |

| Ar-C (C-4,5,6) | 120.0 – 125.0 | Doublets ( | 3-8 Hz | Meta/Para couplings. |

| Acetal (-CH-) | 100.5 – 101.5 | Singlet ( | - | Protecting Group: Characteristic acetal region. |

| Linker (-OCH2-) | 68.0 – 70.0 | Singlet ( | - | Connects Acetal to Phenol. |

| Ethoxy (-OCH2-) | 62.0 – 64.0 | Singlet ( | - | Ethyl group methylenes. |

| Methyl (-CH3) | 15.0 – 15.5 | Singlet ( | - | Ethyl group methyls. |

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity spectra (E-E-A-T principle: Reproducibility), follow this protocol.

-

Solvent Selection: Use CDCl3 (Chloroform-d) neutralized with silver foil or basic alumina if the acetal is suspected to be acid-sensitive. Avoid acidic CDCl3 which can hydrolyze the acetal in the NMR tube.

-

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

-

Shimming: Focus on the 4.8 ppm region. Poor shimming will merge the acetal triplet into a broad singlet, leading to false negatives regarding stability.

-

Reference: Calibrate to residual CHCl3 at 7.26 ppm (1H) and 77.16 ppm (13C).

Comparative Performance Analysis

How does this compound compare to its alternatives in a reaction mixture?

| Feature | Reactant: 2-Fluorophenol | Reactant: Bromo-acetal | Product: 1-(2,2-Diethoxyethoxy)-2-F-benzene |

| Key 1H Signal | OH Singlet (~5.5 ppm) | -CH2Br (~3.4 ppm) | -OCH2- (~4.1 ppm) |

| Aromatic Region | 4H (Complex) | None | 4H (Complex, similar to phenol) |

| Acetal Signal | None | Triplet (~4.6 ppm) | Triplet (~4.8 ppm) |

| Process Decision | If present: Incomplete Reaction | If present: Excess Reagent | Target Compound |

Troubleshooting Guide

-

Issue: Appearance of a singlet at ~9.8 ppm.

-

Diagnosis: Aldehyde formation. The acetal has hydrolyzed.[1]

-

Cause: Acidic workup or acidic NMR solvent.

-

-

Issue: "Messy" aromatic region.

-

Diagnosis: Likely residual 2-fluorophenol. Check for OH peak.

-

Solution: Wash organic layer with dilute NaOH to remove unreacted phenol.

-

References

-

National Institutes of Health (NIH). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. (Context for Silodosin intermediates). Available at: [Link]

-

PubChem. 1-Ethyl-2-fluorobenzene Spectral Information. (Reference for Fluorobenzene coupling constants). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Welcome to a comprehensive guide on the mass spectrometry analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical strategies for this and structurally related molecules. We will delve into a comparative analysis of various mass spectrometry techniques, providing experimental insights and supporting data to guide your method development.

Introduction to 1-(2,2-Diethoxyethoxy)-2-fluorobenzene and its Analytical Challenges

1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a unique molecule incorporating a fluorinated aromatic ring and a diethoxyethoxy side chain. The presence of the electronegative fluorine atom and the polar ether linkages bestows upon it distinct chemical properties that necessitate a careful selection of analytical techniques for its characterization and quantification.[1][2] The fluorine atom can be a useful intrinsic tag for detection in complex matrices, as naturally occurring fluorinated compounds are rare.[3]

The primary challenge in the mass spectrometric analysis of this compound lies in choosing a method that can provide both sensitive detection and sufficient structural information through fragmentation. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with the selection of an appropriate ionization source, is critical for achieving optimal results.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it governs the type and quality of data obtained. Here, we compare the suitability of Electron Ionization (EI), typically used with GC-MS, and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), commonly coupled with LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, its volatility should be sufficient for GC analysis. EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation.[5]

Strengths:

-

Rich Fragmentation: EI provides detailed fragmentation patterns that are highly reproducible and can be used for structural elucidation and library matching.

-

High Sensitivity for Volatile Compounds: GC-MS offers excellent sensitivity for compounds that are amenable to gas chromatography.

Weaknesses:

-

Molecular Ion Intensity: The molecular ion peak may be weak or absent due to extensive fragmentation, making it difficult to determine the molecular weight.[6]

-

Thermal Degradation: There is a potential for thermal degradation of the diethoxyethoxy side chain in the hot GC inlet or column.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Inlet: Splitless injection at 250°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for the analysis of less volatile, thermally labile, and more polar compounds.[7] Given the polar ether groups in 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, LC-MS presents a viable alternative to GC-MS.

ESI is a soft ionization technique that generates ions from a liquid phase, typically by applying a high voltage to a nebulized spray.[8][9] It is particularly well-suited for polar molecules and often produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+).[9]

Strengths:

-

Soft Ionization: Preserves the molecular ion, allowing for straightforward determination of the molecular weight.

-

Suitable for Polar Compounds: The polarity of the diethoxyethoxy chain makes it amenable to ESI.

Weaknesses:

-

Limited Fragmentation: ESI often produces minimal fragmentation, which may necessitate tandem mass spectrometry (MS/MS) for structural information.

-

Matrix Effects: The ionization efficiency can be suppressed by co-eluting matrix components.

APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with moderate to low polarity.[10][11] It involves the ionization of the analyte in the gas phase at atmospheric pressure through reactions with reagent ions.[10][11]

Strengths:

-

Broader Applicability: Can ionize less polar compounds that are not well-suited for ESI.[11]

-

Robustness: Generally less susceptible to matrix effects than ESI.

Weaknesses:

-

Thermal Input: The heated nebulizer used in APCI can cause thermal degradation of sensitive compounds.

-

Adduct Formation: Can also lead to the formation of various adducts, potentially complicating the mass spectrum.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in 1 mL of a methanol/water (50:50) mixture.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions (ESI/APCI):

-

Ionization Mode: Positive.

-

Capillary Voltage (ESI): 3.5 kV.

-

Corona Current (APCI): 5 µA.

-

Gas Temperature: 350°C.

-

Mass Range: m/z 100-500.

-

Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation patterns is key to confirming the structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.[12]

Predicted EI Fragmentation

Under EI conditions, the molecule is expected to undergo several characteristic fragmentation pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen atoms is a common fragmentation pathway for ethers.

-

Cleavage of the Ether Linkages: Scission of the C-O bonds within the diethoxyethoxy side chain.

-

Loss of Ethoxy and Diethoxy Groups: Neutral losses corresponding to these functional groups.

-

Aromatic Ring Fragmentation: Fragmentation of the fluorinated benzene ring, though typically less favorable than side-chain fragmentation.

The stability of the resulting carbocations will influence the relative abundance of the fragment ions.[5]

Tandem MS (MS/MS) for Structural Confirmation

With soft ionization techniques like ESI and APCI, tandem mass spectrometry (MS/MS) is essential for obtaining structural information. By selecting the precursor ion (e.g., [M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. This allows for the confirmation of the connectivity of the molecule.

Data Presentation and Comparison

To facilitate a direct comparison of the different analytical approaches, the following tables summarize the expected performance characteristics.

| Parameter | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |

| Molecular Ion Detection | Low to None | High | Moderate to High |

| Fragmentation | Extensive | Minimal (MS1) | Minimal (MS1) |

| Structural Information | High (from MS1) | High (with MS/MS) | High (with MS/MS) |

| Sensitivity | High | High | Moderate |

| Compound Volatility Requirement | High | Low | Low |

| Thermal Stability Requirement | High | Low | Moderate |

| Matrix Effects | Low | High | Moderate |

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.

| Technique | Expected Key Ions (m/z) | Interpretation |

| GC-MS (EI) | 228 | Molecular Ion (M+) |

| 183 | [M - OCH2CH3]+ | |

| 155 | [M - OCH2CH(OCH2CH3)2]+ | |

| 123 | [C6H4FOCH2]+ | |

| 111 | [C6H4FO]+ | |

| 95 | [C6H4F]+ | |

| 75 | [CH(OCH2CH3)2]+ | |

| LC-MS (ESI/APCI) | 229 | [M+H]+ |

| 251 | [M+Na]+ |

Table 2: Predicted Key Ions for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in Different Mass Spectrometry Techniques.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and expected molecular breakdown, the following diagrams are provided.

Caption: Workflow for GC-MS analysis.

Caption: Workflow for LC-MS analysis.

Caption: Proposed EI fragmentation pathway.

Conclusion and Recommendations

The optimal mass spectrometry method for the analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene depends on the specific analytical goal.

-

For structural confirmation and identification , GC-MS with EI is highly recommended due to its extensive and reproducible fragmentation patterns, which can be invaluable for detailed structural elucidation.

-

For quantification in complex matrices and for thermally labile analogs , LC-MS with ESI or APCI is the preferred approach. ESI is likely to provide better sensitivity for this polar molecule, while APCI may offer greater robustness. Tandem mass spectrometry (MS/MS) will be necessary to achieve selectivity and confirm identity in these analyses.

By understanding the principles and comparative performance of these techniques, researchers can develop robust and reliable methods for the analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene and similar molecules in various scientific applications.

References

-

PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

-

ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Retrieved from [Link]

-

DergiPark. (2018, October 18). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Retrieved from [Link]

-

NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

-

YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

ResearchGate. (2025, September 2). (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]

-

PubMed. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]

-

DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

NIH. (n.d.). Populations of Metal-Glycan Structures Influence MS Fragmentation Patterns. PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Retrieved from [Link]

-

Sci-Hub. (n.d.). Derivatization for Electrospray Ionization Mass Spectrometry. 3. Electrochemically Ionizable Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]

-

NASA Technical Reports Server (NTRS). (n.d.). Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. Retrieved from [Link]

-

PubChem - NIH. (n.d.). (Diethoxymethoxy)benzene. Retrieved from [Link]

-

ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

-

NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

Sources

- 1. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tisserandinstitute.org [tisserandinstitute.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. youtube.com [youtube.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comparative Spectroscopic Guide to 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

This guide provides an in-depth spectroscopic characterization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science due to its unique combination of a fluorinated aromatic ring and a flexible diether side chain. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic signatures of the target molecule and compares them with relevant alternatives to provide a robust analytical framework. The methodologies described herein are designed to be self-validating, ensuring high confidence in the generated data.

Introduction to Spectroscopic Characterization

The structural elucidation of a novel chemical entity like 1-(2,2-Diethoxyethoxy)-2-fluorobenzene relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of magnetically active nuclei, revealing connectivity and stereochemistry. For this molecule, ¹H and ¹³C NMR will map the carbon-hydrogen framework, while ¹⁹F NMR will offer a highly sensitive probe for the fluorine atom's environment.[1]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.

This guide will first detail the expected spectroscopic data for our target compound and the protocols to obtain them, followed by a direct comparison with structurally similar molecules to highlight key differentiating features.

Spectroscopic Profile of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

The following sections predict the spectral data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization. The presence of a fluorine atom provides a unique handle for both ¹⁹F NMR and for observing its coupling to nearby ¹H and ¹³C nuclei.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic side chain.

-

Aromatic Region (δ 6.8-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine and meta to the ether group will likely be the most downfield.

-

Side Chain Protons:

-

-O-CH₂-CH(OEt)₂ (δ ~4.1 ppm): The two protons of the methylene group attached to the aromatic ring will likely appear as a triplet.

-

-O-CH₂-CH(OEt)₂ (δ ~4.8 ppm): The single proton of the acetal group will appear as a triplet.

-

-CH(O-CH₂-CH₃)₂ (δ ~3.5-3.7 ppm): The four protons of the two methylene groups in the ethoxy fragments will appear as overlapping quartets.

-

-CH(O-CH₂-CH₃)₂ (δ ~1.2 ppm): The six protons of the two methyl groups will appear as a triplet.

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon spectrum will show signals for all 12 unique carbon atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

-

Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will be a doublet with a large coupling constant (~245 Hz). The carbon bearing the ether group (C-O) will also be a doublet due to two-bond coupling to fluorine.

-

Side Chain Carbons:

-

-O-CH₂- (δ ~70 ppm)

-

-CH(OEt)₂ (δ ~101 ppm)

-

-O-CH₂-CH₃ (δ ~62 ppm)

-

-CH₂-CH₃ (δ ~15 ppm)

-

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): A single resonance is expected, likely in the range of δ -110 to -140 ppm, which is typical for fluoroaromatic compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups.

-

C-O-C Stretch (Ether): Strong, characteristic bands are expected in the 1050-1250 cm⁻¹ region.

-

C-F Stretch: A strong band around 1200-1250 cm⁻¹ is indicative of the aryl-fluoride bond.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aliphatic and Aromatic): Bands will appear around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular weight of C₁₂H₁₇FO₃ is 228.11. The molecular ion peak should be observed at m/z = 228.

-

Key Fragments: Expect fragmentation of the ether side chain. Common losses would include ethoxy groups (-45 Da), and cleavage of the C-O bond connecting the side chain to the ring. A prominent peak corresponding to the fluorophenoxy cation (m/z = 111) is also anticipated.

Experimental Protocols & Workflow

To ensure data integrity, standardized protocols must be followed.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow from sample receipt to final data interpretation.

Caption: General workflow for spectroscopic characterization.

Step-by-Step Methodologies

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H NMR signals and reference the spectra to TMS (0 ppm) or the residual solvent peak.

IR Spectroscopy (FT-IR):

-

Sample Preparation: If the sample is an oil, apply a thin film between two salt plates (e.g., NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key vibrational bands and compare them to known correlation tables.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: Acquire mass spectra across the GC peak corresponding to the compound of interest. Scan a mass range of m/z 50-450.[3]

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Comparison with Alternative Compounds

To understand the unique spectral features of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, it is instructive to compare it with structurally related compounds. We will consider 1,2-dimethoxy-4-fluorobenzene (Alternative 1) and Fluorobenzene (Alternative 2).

| Spectroscopic Feature | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (Predicted) | 1,2-dimethoxy-4-fluorobenzene (Alternative 1)[4] | Fluorobenzene (Alternative 2)[5][6] |

| Formula | C₁₂H₁₇FO₃ | C₈H₉FO₂ | C₆H₅F |

| Molecular Weight | 228.11 | 156.06 | 96.04 |

| ¹H NMR (Aromatic) | Complex multiplet (δ 6.8-7.2) | Multiplets around δ 6.8-7.0 | Multiplets around δ 7.0-7.3 |

| ¹H NMR (Aliphatic) | Signals for diethoxyethoxy group (δ 1.2, 3.5-3.7, 4.1, 4.8) | Two singlets for methoxy groups (δ ~3.8-3.9) | N/A |

| ¹³C NMR (C-F) | Doublet, ¹JCF ≈ 245 Hz | Doublet, ¹JCF ≈ 240-250 Hz | Doublet, ¹JCF ≈ 245 Hz |

| IR (C-O-C Stretch) | Strong, 1050-1250 cm⁻¹ | Strong, ~1270 cm⁻¹ | N/A |

| MS (Molecular Ion) | m/z 228 | m/z 156 | m/z 96 |

Analysis of Comparison:

-

¹H NMR: The most significant difference is in the aliphatic region. The complex set of signals for the diethoxyethoxy group in our target compound is a clear identifier, contrasting sharply with the simple methoxy singlets of Alternative 1 and the complete absence of aliphatic signals in Alternative 2.

-

¹³C NMR: While the C-F coupling is a common feature, the number and chemical shifts of the aliphatic carbons provide unambiguous differentiation for the target compound.

-

IR Spectroscopy: The presence of strong C-O-C stretching bands clearly distinguishes the target compound and Alternative 1 from Fluorobenzene.

-

Mass Spectrometry: The molecular ion peak is the most direct way to distinguish between these compounds, with each having a unique molecular weight.

Conclusion

The spectroscopic characterization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a unique fingerprint due to the diethoxyethoxy side chain, while ¹⁹F NMR confirms the presence and environment of the fluorine atom. IR spectroscopy verifies the ether functional groups, and mass spectrometry confirms the molecular weight. When compared to simpler analogues like 1,2-dimethoxy-4-fluorobenzene and fluorobenzene, the unique signals arising from the extended ether side chain provide clear and unambiguous points of differentiation. This comprehensive analytical approach ensures high confidence in the structural assignment and purity of the compound, which is critical for its application in research and development.

References

-

The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

-

Polymer Chemistry (RSC Publishing). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Available at: [Link]

-

ResearchGate. Synthesis of 2-(2,6-Dialkoxyphenyl-)-benzo[b]furan Derivatives | Request PDF. Available at: [Link]

-

MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

-

American Chemical Society. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Available at: [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Available at: [Link]

-

Wikipedia. Photoredox catalysis. Available at: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

-

PubChem. 1,2-Diethylbenzene | C10H14 | CID 8657. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. Available at: [Link]

-

PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. Available at: [Link]

-

PubChem. 1-Ethyl-2-fluorobenzene | C8H9F | CID 11105361. Available at: [Link]

-

SpectraBase. 1-Ethoxy-2-methoxybenzene - Optional[13C NMR] - Spectrum. Available at: [Link]

Sources

Efficacy Assessment of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene: A Comparative Analysis for Application in Medicinal Chemistry

An In-Depth Technical Guide

This guide provides a comprehensive evaluation of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, a novel chemical entity with potential applications in drug discovery and development. Given the limited direct research on this specific molecule, this document establishes a framework for assessing its potential efficacy by dissecting its core chemical motifs: the 2-fluorophenyl group and the diethoxyethoxy side chain. We will compare its projected physicochemical and metabolic properties against established alternatives, providing researchers with the foundational data and experimental protocols needed to explore its utility as a building block in the synthesis of next-generation therapeutics.

Deconstructing the Molecule: Predicted Physicochemical and Pharmacokinetic Profile

The structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene suggests a combination of properties desirable in medicinal chemistry. The 2-fluorophenyl group is a well-established bioisostere for a phenyl group, offering distinct advantages in metabolic stability and binding interactions. The introduction of a fluorine atom can significantly alter the electronic properties of the aromatic ring and can be a key site for hydrogen bonding or other non-covalent interactions with protein targets.

The diethoxyethoxy side chain is a flexible, hydrophilic linker. Its presence is likely to enhance aqueous solubility, a critical parameter for drug formulation and bioavailability. This side chain may also influence the molecule's ability to permeate cell membranes and could potentially be engineered to modulate interactions with drug transporters.

To contextualize the potential of this molecule, we compare its predicted properties to those of common alternatives in the following table.

| Property | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (Predicted) | Anisole (2-fluoroanisole) | 2-Fluorophenoxyethanol |

| Predicted Lipophilicity (cLogP) | Moderately Lipophilic | Lipophilic | Moderately Hydrophilic |

| Metabolic Stability | Potentially enhanced due to the C-F bond | Susceptible to O-dealkylation | Susceptible to oxidation |

| Aqueous Solubility | High, due to the diethoxyethoxy chain | Low | Moderate |

| Hydrogen Bond Acceptors | 3 (the ether oxygens) | 1 | 2 |

| Potential for Bioisosteric Replacement | Can serve as a scaffold for larger molecules | Limited to smaller analogues | Can mimic serine or threonine side chains |

Comparative Analysis: The Role of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.

Furthermore, the electronegativity of fluorine can modulate the acidity of nearby protons and influence the overall electronic distribution of the aromatic ring. This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.

DOT Diagram: Influence of 2-Fluoro Substitution on Metabolic Stability

Caption: Metabolic fate of an unsubstituted vs. a 2-fluorophenyl ring.

The Diethoxyethoxy Side Chain as a Solubility Enhancer

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation. The diethoxyethoxy group is a flexible, polar side chain that can significantly improve the solubility of a parent molecule. The multiple ether oxygens can act as hydrogen bond acceptors, facilitating interactions with water molecules.

This side chain can be compared to other common solubilizing groups, such as polyethylene glycol (PEG) chains or simple alcohols. The diethoxyethoxy group offers a balance between increased solubility and maintaining a manageable molecular weight and lipophilicity.

Experimental Protocols for Efficacy Assessment

To empirically validate the predicted properties of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, the following experimental protocols are recommended.

Protocol 1: Synthesis of a Derivative for Biological Screening

This protocol describes a general method for coupling 1-(2,2-Diethoxyethoxy)-2-fluorobenzene to a hypothetical core scaffold using a Suzuki coupling reaction.

Materials:

-

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

-

A suitable boronic acid or ester derivative of a core scaffold

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Anhydrous solvent (e.g., Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add the boronic acid derivative (1.0 eq), 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (1.2 eq), and K2CO3 (2.0 eq).

-

Purge the flask with an inert gas for 15 minutes.

-

Add anhydrous dioxane to the flask.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction to 100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

DOT Diagram: Suzuki Coupling Workflow

Caption: Step-by-step workflow for Suzuki coupling.

Protocol 2: In Vitro Metabolic Stability Assay

This assay will assess the stability of the compound in the presence of liver microsomes.

Materials:

-

Test compound (1-(2,2-Diethoxyethoxy)-2-fluorobenzene derivative)

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Control compound (e.g., Verapamil)

-

Acetonitrile (for quenching)

-

LC-MS/MS for analysis

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, the test compound, and human liver microsomes.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Conclusion and Future Directions

While 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is not a widely studied compound, its constituent parts suggest significant potential as a valuable building block in medicinal chemistry. The combination of a metabolically stable 2-fluorophenyl ring and a solubility-enhancing diethoxyethoxy side chain presents a compelling profile for the development of novel drug candidates. The experimental protocols outlined in this guide provide a clear path for researchers to synthesize derivatives and assess their efficacy in relevant biological systems. Further investigation into the synthetic accessibility and biological activity of compounds incorporating this moiety is warranted.

References

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]

-